

Comparative Crystallographic Analysis of 2,6-Dichloropyridin-3-ol Analogues

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Compound of Interest

Compound Name: 2,6-Dichloropyridin-3-ol

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For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the crystallographic structures of compounds analogous to **2,6-Dichloropyridin-3-ol**. To date, a public crystal structure for **2,6-Dichloropyridin-3-ol** has not been reported. Therefore, this document focuses on providing and comparing available X-ray crystallography data for structurally related substituted pyridinols. The following sections detail the crystallographic parameters and experimental protocols for selected analogues, offering valuable structural insights for researchers working with this class of compounds.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for several compounds structurally related to **2,6-Dichloropyridin-3-ol**. These analogues have been selected based on the presence of a substituted pyridine core, providing a basis for understanding the potential solid-state behavior of the target compound.

Compound Name	Molecular Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å³)	Z
2,6-Dichloro-3,5-dicarboxylic acid	C ₇ H ₃ Cl ₂ N ₃ O ₃	Orthorhombic	Pbca	6.8473	12.1307	19.430	90	90	90	1613.9	8
2,6-Dichloro-3-nitropyridine	C ₅ H ₂ Cl ₂ N ₂ O ₂	Monoclinic	P2 ₁ /c	7.9021	19.166	11.0987	90	122.072	90	1424.4	8
N-(2,6-Dichlorophenoxy)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid	C ₁₂ H ₈ Cl ₂ N ₂ O ₂	Triclinic	P1	7.3730	8.0091	10.8545	97.296	95.228	102.149	616.93	2

oxa
mide

2-
Chlo C₅H₄
ro-3- CIN - - - - -
pyrid O
inol

Data for 2-Chloro-3-pyridinol was found in the PubChem database, which indicates the existence of crystal structure data, but specific unit cell parameters were not available in the provided search results[1].

Experimental Protocols

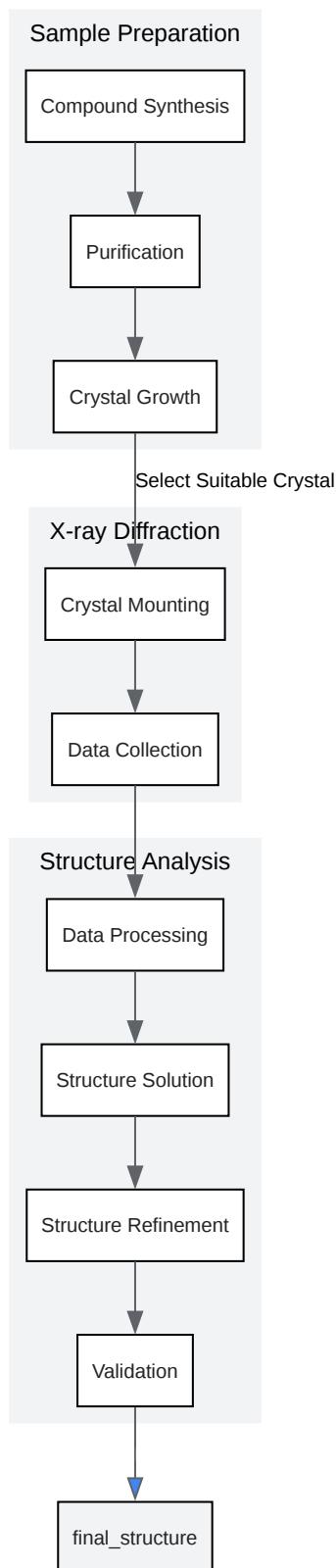
The methodologies for single-crystal X-ray diffraction analysis are broadly similar across different small molecules. The following protocol is a generalized procedure based on the experimental descriptions provided for the comparator compounds[2][3][4][5].

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For instance, crystals of N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide were obtained from an ethanolic solution[2][5]. Similarly, crystals of 2,6-dichloropyridine-3,5-dicarbonitrile were grown by the slow evaporation of a dichloromethane solution[3].
2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature, often 100 K or 293 K, to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$ or Cu K α , $\lambda = 1.54184 \text{ \AA}$) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD area detector[3].
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the full set of diffraction data. The refinement process optimizes the atomic coordinates, and thermal parameters until the calculated diffraction pattern shows

the best possible agreement with the experimental data. Software such as SHELXS and SHELXL are commonly used for structure solution and refinement[5].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a single-crystal X-ray crystallography experiment.

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Caption: A generalized workflow for determining a molecular structure using single-crystal X-ray crystallography.

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